5-Fluoroquinolin-6-amine
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Overview
Description
5-Fluoroquinolin-6-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5th position and an amine group at the 6th position of the quinoline ring. Fluorinated quinolines are known for their significant biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-6-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. For example, 5,6,7,8-tetrachloroquinoline can undergo nucleophilic fluoro-dechlorination to produce 5-fluoroquinoline derivatives . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinolin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of different substituted quinoline derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the amine group.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Cross-Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex aromatic compounds with diverse functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Fluoroquinolin-6-amine involves its interaction with specific molecular targets in cells. For example, in antibacterial applications, the compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death . In anticancer applications, the compound may inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Similar to 5-Fluoroquinolin-6-amine but with the fluorine atom at the 6th position.
8-Fluoroquinoline: Fluorine atom at the 8th position.
5,8-Difluoroquinoline: Fluorine atoms at both the 5th and 8th positions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the amine group at the 6th position allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets compared to other fluorinated quinolines .
Properties
IUPAC Name |
5-fluoroquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMDZVLQQSHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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